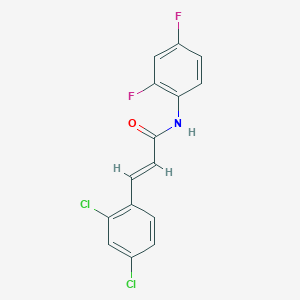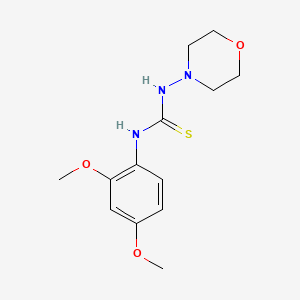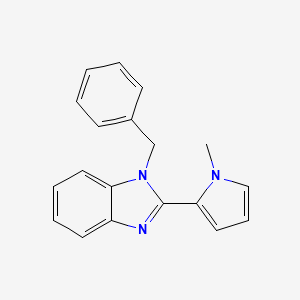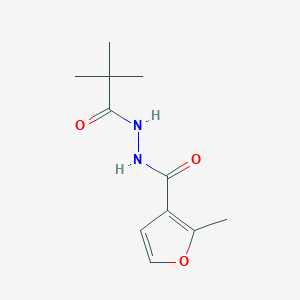
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide, also known as CIL-TEP, is a nootropic drug that has been gaining attention in the scientific community for its potential cognitive-enhancing properties.
Mechanism of Action
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide works by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. cAMP is a signaling molecule that plays a role in various cellular processes, including synaptic plasticity and memory formation. By increasing cAMP levels, 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide enhances the signaling between neurons, leading to improved cognitive performance.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. It also increases the activity of the enzyme protein kinase A (PKA), which is involved in various cellular processes, including synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide in lab experiments is its ability to enhance cognitive performance, making it a useful tool for studying learning and memory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide. One area of interest is its potential therapeutic use in treating cognitive disorders such as Alzheimer's disease. Another area of research is the development of more potent and selective cAMP enhancers that can be used to study the role of cAMP signaling in cognitive processes. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide and its effects on neuronal function.
In conclusion, 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide is a promising nootropic drug that has been shown to enhance cognitive performance through its ability to increase cAMP levels in the brain. While there is still much to learn about its mechanism of action and potential therapeutic uses, 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide represents an exciting area of research for understanding the neural basis of learning and memory.
Synthesis Methods
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide can be synthesized through a multi-step process, starting with the reaction of 2-chlorobenzonitrile with lithium diisopropylamide to form 2-chlorophenylacetonitrile. This intermediate is then reacted with 4-isopropylaniline to produce 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide. The final product can be purified through recrystallization.
Scientific Research Applications
5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide has been studied for its potential cognitive-enhancing properties, particularly in the areas of learning and memory. Animal studies have shown that 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide can improve cognitive performance in tasks such as object recognition and fear conditioning. Human studies have also shown promising results, with 5-(2-chlorophenyl)-N-(4-isopropylphenyl)-2-furamide improving memory consolidation and retrieval.
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(4-propan-2-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-13(2)14-7-9-15(10-8-14)22-20(23)19-12-11-18(24-19)16-5-3-4-6-17(16)21/h3-13H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBBYSCNBGFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)




![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)


![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)


![4-[3-(4-tert-butylphenyl)acryloyl]morpholine](/img/structure/B5871000.png)
![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)